2-Hydroxypropyl salicylate
CAS No.: 71672-82-7
Cat. No.: VC3915505
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71672-82-7 |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2-hydroxypropyl 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3 |
| Standard InChI Key | CEGJMSLTYGORDN-UHFFFAOYSA-N |
| SMILES | CC(COC(=O)C1=CC=CC=C1O)O |
| Canonical SMILES | CC(COC(=O)C1=CC=CC=C1O)O |
Introduction
Chemical Identity and Structural Properties
2-Hydroxypropyl salicylate, systematically named 2-hydroxypropyl 2-hydroxybenzoate, is a diester formed by the condensation of salicylic acid (2-hydroxybenzoic acid) with propylene glycol. Its molecular structure features a benzene ring with hydroxyl (-OH) and ester (-O-CO-O-) functional groups (Figure 1) .
Structural Data
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Molecular Formula: C₁₀H₁₂O₄
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SMILES: CC(COC(=O)C1=CC=CC=C1O)O
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Molecular Weight: 196.20 g/mol
The compound’s bifunctional hydroxyl groups enhance its solubility in polar solvents like ethanol and acetone, while the aromatic ring contributes to UV absorption properties .
Synthesis and Industrial Production
The synthesis of 2-hydroxypropyl salicylate typically follows esterification protocols analogous to those used for related salicylate esters (e.g., benzyl salicylate) .
Reaction Mechanism
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Acid-Catalyzed Esterification:
Salicylic acid reacts with propylene glycol in the presence of a catalyst (e.g., sulfuric acid) under reflux:
2. Purification:
Crude product is isolated via solvent extraction (e.g., toluene) and distilled under reduced pressure .
Industrial Optimization
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Catalysts: Amides (e.g., dimethylformamide) improve yield by facilitating proton transfer .
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Temperature: 80–150°C balances reaction rate and byproduct suppression .
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Scale-Up: Continuous-flow reactors enhance efficiency for bulk production .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility:
Spectroscopic Characteristics
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UV-Vis Absorption: λₘₐₓ = 238 nm (attributed to π→π* transitions in the aromatic ring) .
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .
Applications in Cosmetic and Pharmaceutical Formulations
Cosmetic Uses
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Keratolytic Agent: Promotes exfoliation in acne treatments at 0.5–2% concentrations .
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Preservative Stabilizer: Inhibits microbial growth in creams and lotions .
Drug Delivery Systems
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Prodrug Design: Hydrolyzes in vivo to salicylic acid, providing sustained anti-inflammatory effects .
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Transdermal Patches: Enhances permeation of active ingredients through the stratum corneum .
Pharmacokinetics and Metabolism
Absorption and Distribution
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Dermal Absorption: 12–37% penetrates human skin, depending on vehicle (e.g., higher in ethanol) .
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Hydrolysis: Rapidly metabolized by epidermal esterases to salicylic acid and propylene glycol .
Excretion
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC)
Validation Parameters
Environmental and Stability Considerations
Environmental Impact
Formulation Stability
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